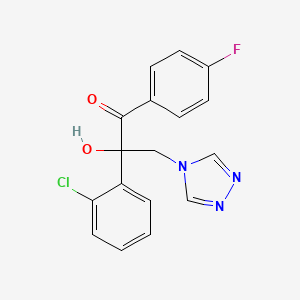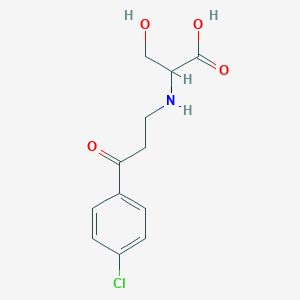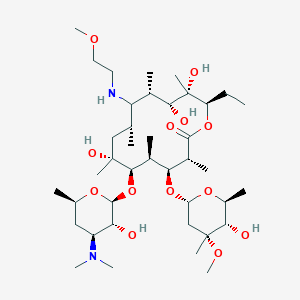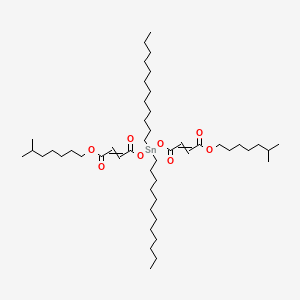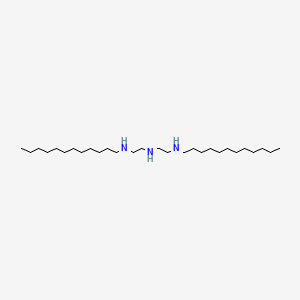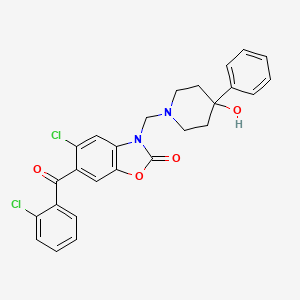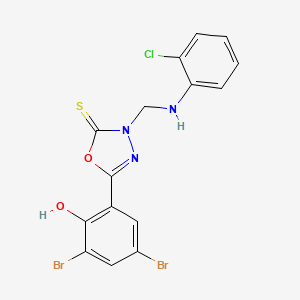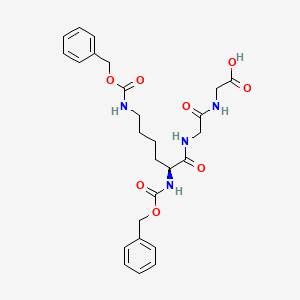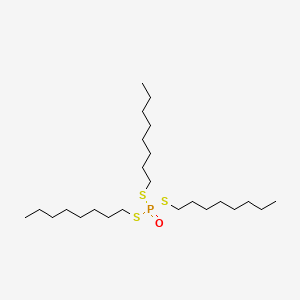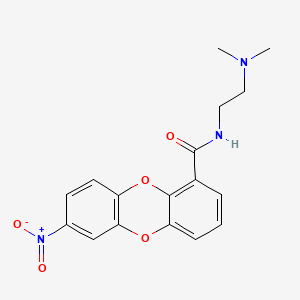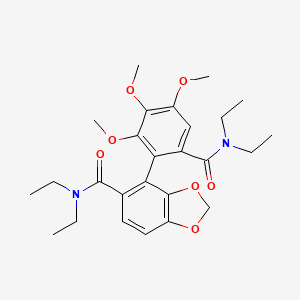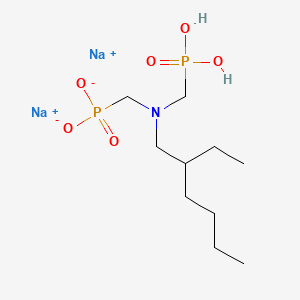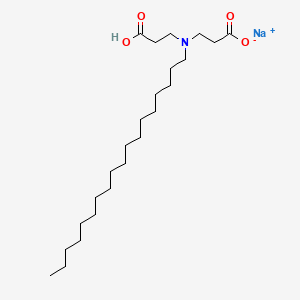
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is a synthetic compound known for its amphiphilic properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic carboxyethyl group, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate typically involves the reaction of octadecylamine with beta-alanine in the presence of a carboxyethylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or sodium carbonate as the base. The process involves the following steps:
Reaction of Octadecylamine with Beta-Alanine: Octadecylamine is reacted with beta-alanine to form an intermediate.
Carboxyethylation: The intermediate is then carboxyethylated using a carboxyethylating agent such as 3-chloropropionic acid.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is primarily based on its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N,O-(2-carboxyethyl)chitosan
- Trisodium dicarboxymethyl alaninate
Uniqueness
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and stabilization of hydrophobic molecules.
Propriétés
Numéro CAS |
25054-73-3 |
|---|---|
Formule moléculaire |
C24H46NNaO4 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
sodium;3-[2-carboxyethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;/h2-22H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
Clé InChI |
ZWTPGLDWRUXDAX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


